isopropyl 5-(aminocarbonyl)-2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Overview
Description
Isopropyl 5-(aminocarbonyl)-2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.20352765 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : The synthesis of various 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including isopropyl variants, has been described. These compounds have shown strong inhibition of human placental aromatase, indicating potential for breast cancer treatment (Hartmann & Batzl, 1986).
Chemical Reactions and Mechanisms : Studies on the rates of aminolyses of various iodides, including isopropyl, with different bases like hydrazine and piperidine have been conducted. These studies help in understanding the reactivity of such compounds in different chemical environments (Ōae, Kadoma, & Yano, 1969).
Development of Novel Compounds
Novel Compound Synthesis : Research involving the reaction of enamino ketones with aryl isocyanates has led to the synthesis of various compounds. These include derivatives from secondary amines like piperidine, which are relevant to the study of isopropyl 5-(aminocarbonyl)-2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate (Tsuge & Inaba, 1973).
Aminocarbonylation Reactions : The use of aminophenols in aminocarbonylation reactions of alkynes, catalyzed by palladium, to form α,β-unsaturated amides has been studied. This method could potentially apply to the synthesis of derivatives of this compound (Sha & Alper, 2017).
Applications in Medicinal Chemistry
- Anti-Acetylcholinesterase Inhibitors : Studies on compounds like 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine have revealed potent anti-acetylcholinesterase activity. Similar structures involving isopropyl and piperidine moieties could have implications in the development of neurological disorder treatments (Sugimoto et al., 1995).
Properties
IUPAC Name |
propan-2-yl 2-[[2-(4-benzylpiperidin-1-yl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-15(2)31-24(30)20-16(3)21(22(25)29)32-23(20)26-19(28)14-27-11-9-18(10-12-27)13-17-7-5-4-6-8-17/h4-8,15,18H,9-14H2,1-3H3,(H2,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLVRCGAAEJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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